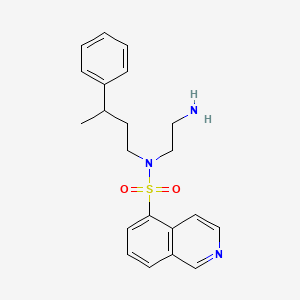
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a nitro group at the fourth position and a methyl group at the third position of the isoxazole ring, along with an amino group and an oxoethyl acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate typically involves the reaction of 3-methyl-4-nitroisoxazole with appropriate reagents to introduce the amino and oxoethyl acetate groups. One common method involves the catalyst-free Henry reaction of 3,5-dimethyl-4-nitroisoxazole with isatin, followed by selective synthesis of the desired product through retro-Henry type reactions and Friedel–Crafts alkylation reactions in aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-((3-Methyl-4-aminoisoxazol-5-yl)amino)-2-oxoethyl acetate, while substitution reactions can introduce various functional groups at the nitro position.
Applications De Recherche Scientifique
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for diseases such as Chagas disease.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The nitro group can generate free radicals, leading to oxidative stress in biological systems. This compound can also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one: A versatile intermediate used in retro-Henry and Friedel–Crafts alkylation reactions.
5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitroisoxazole: Used in cyclopropanation reactions under phase transfer catalysis conditions.
Uniqueness
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H9N3O6 |
|---|---|
Poids moléculaire |
243.17 g/mol |
Nom IUPAC |
[2-[(3-methyl-4-nitro-1,2-oxazol-5-yl)amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C8H9N3O6/c1-4-7(11(14)15)8(17-10-4)9-6(13)3-16-5(2)12/h3H2,1-2H3,(H,9,13) |
Clé InChI |
ODGTUCGETWQTAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1[N+](=O)[O-])NC(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


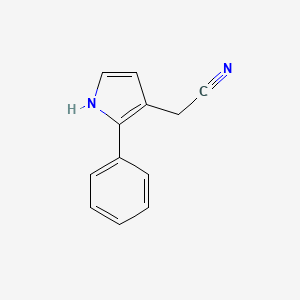
![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
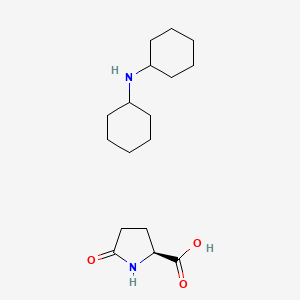

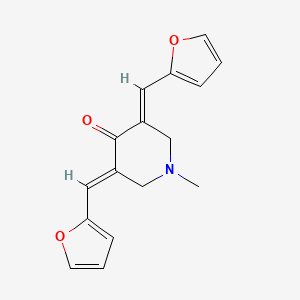
![4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)


![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
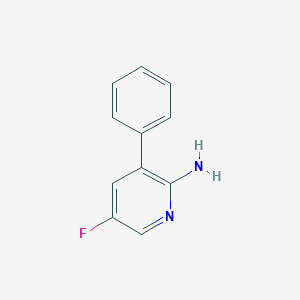
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
